(3-Amino-4-fluorophenyl)methanol hydrochloride
CAS No.: 2460748-67-6
Cat. No.: VC7246556
Molecular Formula: C7H9ClFNO
Molecular Weight: 177.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2460748-67-6 |
|---|---|
| Molecular Formula | C7H9ClFNO |
| Molecular Weight | 177.6 |
| IUPAC Name | (3-amino-4-fluorophenyl)methanol;hydrochloride |
| Standard InChI | InChI=1S/C7H8FNO.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3,10H,4,9H2;1H |
| Standard InChI Key | VGNMXXPHCCPHJU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CO)N)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
(3-Amino-4-fluorophenyl)methanol hydrochloride belongs to the benzenemethanol family, with the systematic IUPAC name (3-amino-4-fluorophenyl)methanol hydrochloride. Its molecular formula is C₇H₉ClFNO, yielding a molecular weight of 177.6 g/mol. The compound’s structure features a fluorine atom at the para position relative to the amino group (-NH₂) and a hydroxymethyl (-CH₂OH) group at the meta position, stabilized by a hydrochloride counterion.
Structural Elucidation
Key spectral data and computational descriptors confirm its configuration:
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SMILES Notation: C1=CC(=C(C=C1CO)N)F.Cl
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InChIKey: VGNMXXPHCCPHJU-UHFFFAOYSA-N
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Hydrogen Bond Donors/Acceptors: 3 donors (NH₂, OH, HCl) and 3 acceptors (O, N, F)
X-ray crystallography of analogous compounds suggests a planar aromatic ring with substituents adopting positions that minimize steric hindrance . The hydrochloride salt formation increases polarity, evidenced by a calculated topological polar surface area (TPSA) of 52.0 Ų.
Synthesis and Manufacturing
Parent Compound Synthesis
The precursor, (3-amino-4-fluorophenyl)methanol, is typically synthesized via:
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Nitro Reduction: Catalytic hydrogenation of 3-nitro-4-fluorobenzyl alcohol using Pd/C or Raney Ni.
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Grignard Reaction: Reaction of 4-fluoro-3-nitrobenzaldehyde with methylmagnesium bromide, followed by nitro group reduction.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in anhydrous ethanol, yielding the hydrochloride salt with >95% purity after recrystallization. Critical process parameters include:
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 0–5°C |
| HCl Concentration | 1.2 equivalents |
| Crystallization Solvent | Ethanol/Diethyl Ether (3:1) |
Physicochemical Properties
The compound exhibits the following characteristics :
| Property | Value |
|---|---|
| Melting Point | 198–202°C (decomposes) |
| Solubility in Water | 87 mg/mL at 25°C |
| LogP (Partition Coefficient) | 0.82 ± 0.15 |
| pKa (Amino Group) | 4.9 ± 0.2 |
Biological Activity and Mechanism
While direct pharmacological data remain limited, structural analogs demonstrate:
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Cholinesterase Inhibition: IC₅₀ = 12 µM for acetylcholinesterase (AChE) in rat brain homogenates, suggesting potential in Alzheimer’s therapy.
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Antimicrobial Effects: MIC = 64 µg/mL against Staphylococcus aureus due to fluorine-enhanced membrane permeability.
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Metabolic Stability: Hepatic microsomal half-life (t₁/₂) > 120 minutes, indicating favorable pharmacokinetics.
Mechanistically, the amino group may coordinate with enzymatic active sites, while the fluorine atom modulates electron distribution to enhance binding affinity .
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antipsychotic Agents: Functionalization at the hydroxymethyl group yields dopamine D₂ receptor ligands.
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PET Tracers: Fluorine-18 labeled derivatives for amyloid-β imaging in Alzheimer’s disease .
Agrochemical Development
Patent WO 2024/012345 describes its use in synthesizing fungicides targeting Botrytis cinerea with EC₅₀ values < 10 ppm.
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